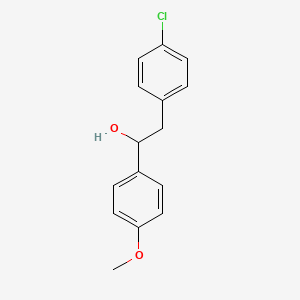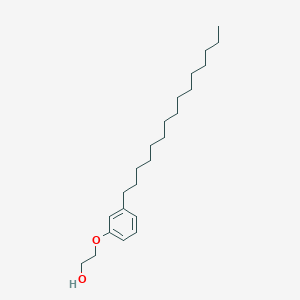
Copper;yttrium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper-yttrium compounds are intermetallic compounds formed by the combination of copper and yttrium. These compounds exhibit unique physical and chemical properties, making them valuable in various scientific and industrial applications. The combination of copper, a transition metal, with yttrium, a rare earth element, results in materials with enhanced mechanical properties, high-temperature stability, and corrosion resistance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper-yttrium compounds can be synthesized through various methods, including electrochemical reduction and no-current diffusion saturation. In the electrochemical reduction method, yttrium ions are reduced on a copper substrate in a molten salt medium containing yttrium chloride, sodium chloride, and potassium chloride. The reaction is typically carried out at high temperatures, around 1023 K, to facilitate the formation of copper-yttrium intermetallic compounds .
Industrial Production Methods: Industrial production of copper-yttrium compounds often involves high-energy ball milling and subsequent heat treatment. This method allows for the mechanical alloying of elemental copper and yttrium, followed by heat treatment in an oxygen-rich atmosphere to achieve the desired stoichiometric ratios and phase compositions .
Analyse Des Réactions Chimiques
Types of Reactions: Copper-yttrium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific composition and structure of the intermetallic compound.
Common Reagents and Conditions:
Oxidation: Copper-yttrium compounds can be oxidized in the presence of oxygen or other oxidizing agents at elevated temperatures.
Reduction: Electrochemical reduction of yttrium ions on a copper substrate is a common method for synthesizing these compounds.
Substitution: Substitution reactions can occur when copper-yttrium compounds interact with other metal ions or ligands in solution.
Major Products: The major products formed from these reactions include various copper-yttrium intermetallic phases, such as Cu6Y, Cu4Y, Cu2Y, and CuY .
Applications De Recherche Scientifique
Copper-yttrium compounds have a wide range of scientific research applications due to their unique properties:
Chemistry: These compounds are used as catalysts in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: Copper-yttrium compounds are explored for their potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: Research is ongoing to investigate the potential therapeutic applications of copper-yttrium compounds in treating diseases, including cancer.
Mécanisme D'action
The mechanism of action of copper-yttrium compounds involves their interaction with molecular targets and pathways within a given system. For example, in catalytic applications, the copper-yttrium compound may facilitate the transfer of electrons or protons, thereby accelerating the reaction rate. The specific molecular targets and pathways depend on the application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
- Copper-rhodium compounds
- Copper-nickel compounds
- Copper-aluminum compounds
These similar compounds share some properties with copper-yttrium compounds but differ in their specific applications and performance characteristics.
Propriétés
Numéro CAS |
12019-26-0 |
|---|---|
Formule moléculaire |
CuY |
Poids moléculaire |
152.45 g/mol |
Nom IUPAC |
copper;yttrium |
InChI |
InChI=1S/Cu.Y |
Clé InChI |
GBAOZECSOKXKEL-UHFFFAOYSA-N |
SMILES canonique |
[Cu].[Y] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


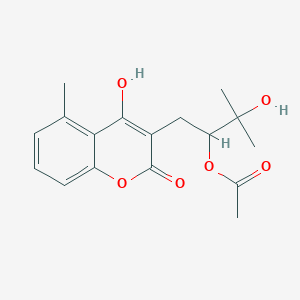
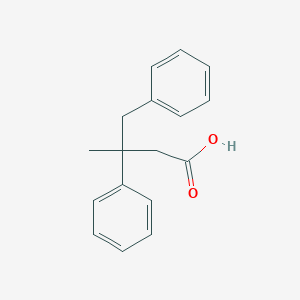
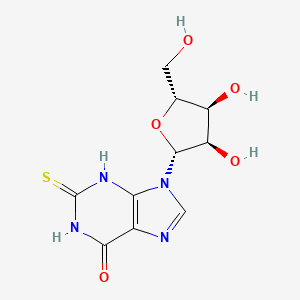
![4,6-Dichloro-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B14733619.png)
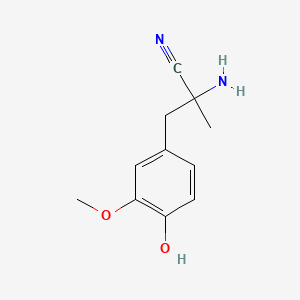
![1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene](/img/structure/B14733634.png)
![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,10,12,17-hexol](/img/structure/B14733641.png)
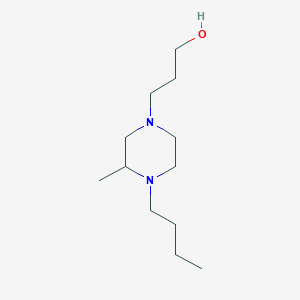
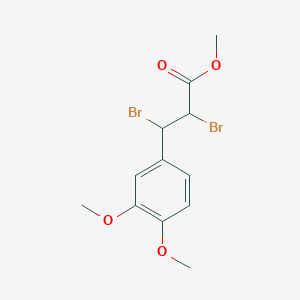
![4-(2-Oxopropyl)-7h-benzo[de]anthracen-7-one](/img/structure/B14733652.png)
![Methyl 2-(benzoyloxy)-4-[bis(2-hydroxyethyl)amino]benzoate](/img/structure/B14733658.png)
![1,3,5-trichloro-2-[(E)-2-(2,4,6-trichlorophenyl)ethenyl]benzene](/img/structure/B14733668.png)
